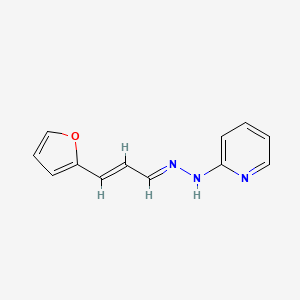
3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone, also known as FAPH, is a chemical compound that has been synthesized for its potential use in scientific research. This compound is an organic ligand that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone is not fully understood, but it is believed to involve the binding of the compound to metal ions in biological systems. This binding can lead to changes in the biochemical and physiological processes of cells, which can then be studied to gain a better understanding of various biological phenomena.
Biochemical and Physiological Effects:
3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and modulate the levels of reactive oxygen species in cells. Additionally, 3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone has been shown to have neuroprotective effects, making it a promising tool for the study of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone in lab experiments is its versatility. This compound can be used in a variety of applications, including as a ligand for metal ions, a fluorescent probe, and a therapeutic agent. However, one limitation of using 3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone, including the development of new synthesis methods for the compound, the exploration of its potential therapeutic applications, and the investigation of its mechanism of action. Additionally, further research is needed to fully understand the advantages and limitations of using 3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone in lab experiments, as well as its potential toxicity and safety concerns.
Métodos De Síntesis
The synthesis of 3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone involves a multi-step process that begins with the reaction of 2-pyridinylhydrazine with 3-(2-furyl)acrylaldehyde. This reaction results in the formation of 3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone, which can then be purified and used in scientific research applications.
Aplicaciones Científicas De Investigación
3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone has been used in a variety of scientific research applications, including as a ligand for metal ions and as a fluorescent probe for detecting metal ions in biological systems. Additionally, 3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone has been shown to have potential as a therapeutic agent for the treatment of certain diseases, such as cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-2-8-13-12(7-1)15-14-9-3-5-11-6-4-10-16-11/h1-10H,(H,13,15)/b5-3+,14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKFWGUZPODCQJ-HNBAAQFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NN=CC=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/N=C/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5731327.png)
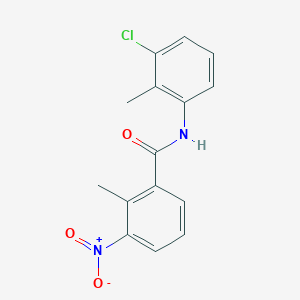
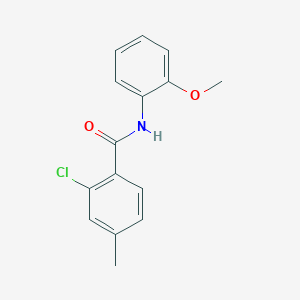
![N-[4-(aminosulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5731350.png)
![N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5731362.png)
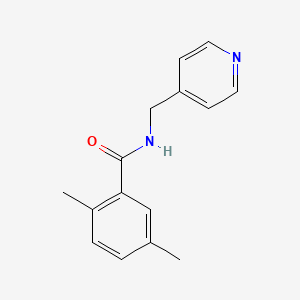
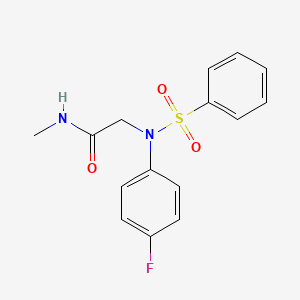
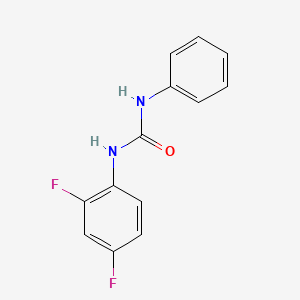
![4-{[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5731382.png)
![2,6-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5731383.png)
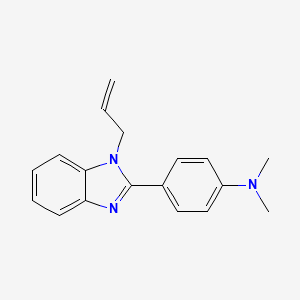

![3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5731400.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5731413.png)